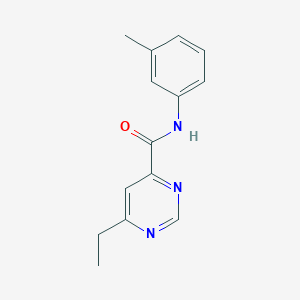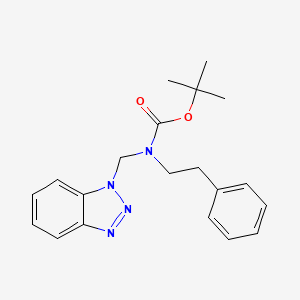
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate, also known as BBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBTA is a white crystalline powder that is soluble in organic solvents and is commonly used as a photostabilizer in plastics, coatings, and other materials.
Mécanisme D'action
The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate is not fully understood, but it is believed to act as a radical scavenger and a singlet oxygen quencher. tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate can absorb UV radiation and convert it into heat, which prevents the degradation of materials. In photodynamic therapy, tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate is activated by light and produces reactive oxygen species that can induce cell death in cancer cells.
Biochemical and Physiological Effects:
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate has been shown to have low toxicity and does not exhibit any significant adverse effects on mammalian cells. However, it has been reported to have mild irritant effects on the skin and eyes. tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and stability. However, it has limitations, such as its limited solubility in water and its potential to interfere with certain assays due to its fluorescent properties.
Orientations Futures
There are several future directions for research on tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate. One area of interest is the development of new applications for tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate in areas such as drug delivery and imaging. Additionally, there is a need for further studies on the mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate and its potential as a therapeutic agent. Finally, research on the synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate and its derivatives may lead to the development of more efficient and cost-effective methods for its production.
In conclusion, tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate is a chemical compound with a wide range of potential applications in various fields. Its ease of synthesis, low toxicity, and stability make it an attractive candidate for scientific research. Further studies on the mechanism of action and potential therapeutic applications of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate are needed to fully understand its properties and potential.
Méthodes De Synthèse
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate can be synthesized through a multistep process that involves the reaction of tert-butyl carbamate with 1H-1,2,3-benzotriazole and 2-phenylethyl bromide. The reaction is carried out in the presence of a base and a solvent such as N,N-dimethylformamide or dimethyl sulfoxide. The resulting product is purified through recrystallization or column chromatography. The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate is relatively simple and can be performed on a large scale.
Applications De Recherche Scientifique
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate has various applications in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions and as a photocleavable protecting group in organic synthesis. tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate has also been shown to have potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate has been used as a stabilizer in polymer materials to improve their durability and resistance to UV radiation.
Propriétés
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-20(2,3)26-19(25)23(14-13-16-9-5-4-6-10-16)15-24-18-12-8-7-11-17(18)21-22-24/h4-12H,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBABIYABHAWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



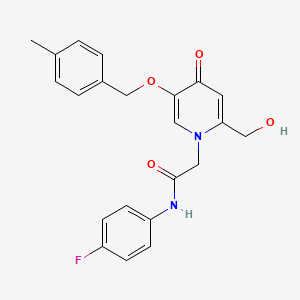
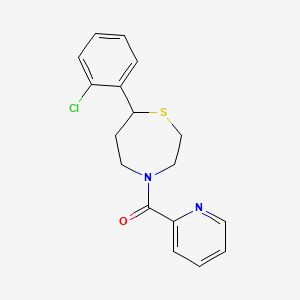

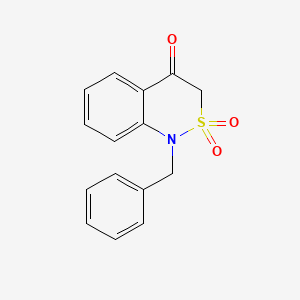

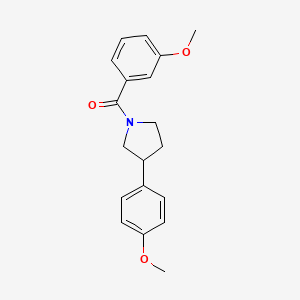
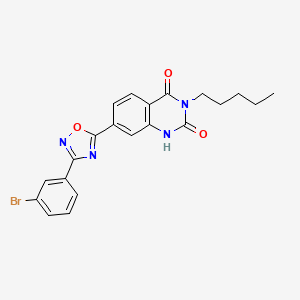
![(Z)-N'-(2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-ylidene)-3-nitrobenzohydrazide](/img/structure/B2952043.png)
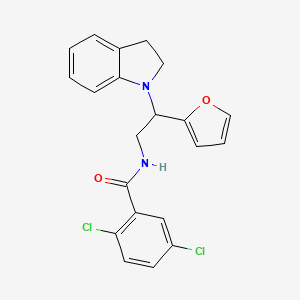
![N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2952048.png)

